molecular formula C8H3IN2 B1587499 4-Iodophthalonitrile CAS No. 69518-17-8

4-Iodophthalonitrile

Cat. No. B1587499
CAS RN: 69518-17-8
M. Wt: 254.03 g/mol
InChI Key: OOHQHYJZUSXMFD-UHFFFAOYSA-N
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Description

4-Iodophthalonitrile is a chemical used in various research applications .


Molecular Structure Analysis

The molecular formula of 4-Iodophthalonitrile is C8H3IN2 and its molecular weight is 254.03 g/mol .


Physical And Chemical Properties Analysis

4-Iodophthalonitrile is a solid at 20 degrees Celsius . Its melting point is between 140-142 °C . The predicted boiling point is 364.7±37.0 °C and the predicted density is 1.95±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Fluorinated Phthalocyanines

4-Iodophthalonitrile is used in synthesizing fluorinated phthalocyanines. This process involves the reaction of perfluoroalkylcopper with 4-iodophthalonitrile, leading to fluorinated phthalonitriles. These, in turn, readily form phthalocyanines in the presence of stannous chloride dihydrate, with potential applications in materials chemistry (Keller & Griffith, 1979).

Crystal Engineering of Iodophthalonitrile Derivatives

Research on the nature of halogen bonds in iodophthalonitrile derivatives, including 4-iodophthalonitrile, has been conducted. These studies utilize X-ray analysis and ab initio calculations, revealing insights into the semi-classical thermoelectric transport properties of these compounds, which are crucial in the field of crystal engineering and semiconductor research (Ateş et al., 2018).

Development of Metallophthalocyanines for Textile and Catalytic Applications

4-Iodophthalonitrile derivatives are used in creating novel water-soluble metallophthalocyanines. These are then supported on cotton fabrics, showing promising utility in the textile industry and in optical and catalytic applications, especially for air-purifying materials in air conditioners (Yıldırım et al., 2012).

Perovskite Solar Cells Using Zn(II) Phthalocyanines

4-Iodophthalonitrile plays a significant role in the development of amino donor groups-substituted zinc(II) phthalocyanines (ZnPcs). These ZnPcs are used as hole transporting layers in perovskite solar cells, significantly impacting the efficiency of these cells. This application demonstrates the potential of 4-iodophthalonitrile in renewable energy technologies (Cho et al., 2016).

Synthesis and Characterization of Tetracationic Phthalocyanine

The cyclotetramerization of 4-iodophthalonitrile derivatives leads to the creation of tetracationic phthalocyanines, which have been characterized for potential use in dyes, pigments, and other material applications (Karaoğlu et al., 2008).

Novel Perfluoroalkyl Phthalocyanine Metal Derivatives

4-Iodophthalonitrile is instrumental in synthesizing novel perfluoroalkyl phthalocyanine metal derivatives. These derivatives have been studied for their fluorescence and photodynamic activities, indicating potential applications in photochemistry and medical fields (Qiu et al., 2009).

Safety And Hazards

4-Iodophthalonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4-iodobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3IN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHQHYJZUSXMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399533
Record name 4-Iodophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodophthalonitrile

CAS RN

69518-17-8
Record name 4-Iodophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodophthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Aminophthalonitrile (40 g, 0.28 mol) was slowly added to 80 ml of concentrated sulfuric acid and the mixture was stirred with cooling (below 25° C.) until dissolution was complete. After cooling below 15° C., ice water (175 ml) was slowly added to precipitate the amine bisulfate. A solution of sodium nitrite (20 g, 0.29 mol) in 40 ml of water was then added at such a rate as to maintain the temperature at 0°-10° C. After stirring the solution for an additional 15 minutes, a few crystals of urea were added to decompose any excess sodium nitrite. The homogeneous solution was then poured into a breaker containing potassium iodide (75 g, 0.45 mol) dissolved in 150 ml of water. After the evolution of nitrogen had ceased and a negative test with alkaline p- methoxyphenol indicated that the reaction was complete, the brown precipitate was collected by suction filtration and washed with 10% sodium bisulfite, with saturated sodium bicarbonate and finally with water. Recrystallization from ethanol-water afforded 51 g (72%) of the desired product, m.p. 141°-142° C.
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Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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